molecular formula C21H24N2O5 B2364353 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941978-80-9

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2364353
CAS No.: 941978-80-9
M. Wt: 384.432
InChI Key: WYTNKXURTKNVCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941978-80-9) is a benzamide derivative with a molecular formula of C21H24N2O5 and a molecular weight of 384.43 g/mol . This chemical is provided as a high-purity compound (≥90%) for research purposes, supporting investigations in oncology and chemical biology . The structure of this compound, which features a 2-oxopiperidine group linked to a trimethoxybenzamide core, is of significant interest in the study of cyclin-dependent kinase (CDK) pathways . Research into CDK2, a key cell cycle regulator, is crucial for understanding mechanisms of cancer resistance; abnormal activation of CDK2 is a recognized mechanism of resistance to CDK4/6 inhibitors in HR+ metastatic breast cancer . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-15-8-9-16(18(13-15)27-2)21(25)22-14-7-10-17(19(12-14)28-3)23-11-5-4-6-20(23)24/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTNKXURTKNVCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution for Piperidinone Installation

The 2-oxopiperidinyl group is introduced via nucleophilic aromatic substitution (SNAr) on a halogenated or nitro-substituted aniline precursor. For example:

Step 1 : 4-Chloro-3-methoxynitrobenzene is reacted with 2-oxopiperidine under basic conditions (e.g., K2CO3 in DMF) at 80–100°C for 12–24 hours. The nitro group stabilizes the intermediate Meisenheimer complex, facilitating substitution.
Step 2 : Reduction of the nitro group to an amine using SnCl2·2H2O in concentrated HCl and methanol under reflux yields 3-methoxy-4-(2-oxopiperidin-1-yl)aniline.

Key Data :

Parameter Value Source
Yield (Step 1) 65–72%
Reduction Time (Step 2) 0.5–1 hour
Purity (Final Amine) >95% (HPLC)

Alternative Route via Ullmann Coupling

For substrates with poor SNAr reactivity, copper-catalyzed Ullmann coupling between 4-iodo-3-methoxyaniline and 2-oxopiperidine may be employed. This method requires CuI, 1,10-phenanthroline, and K3PO4 in DMSO at 120°C. While higher yielding (78–85%), it demands rigorous oxygen exclusion.

Synthesis of 2,4-Dimethoxybenzoyl Chloride

The acyl donor is prepared via chlorination of 2,4-dimethoxybenzoic acid:

Procedure :

  • 2,4-Dimethoxybenzoic acid (1.0 equiv) is refluxed with thionyl chloride (2.5 equiv) in anhydrous dichloromethane for 3 hours.
  • Excess thionyl chloride is removed under vacuum to yield the acyl chloride as a pale-yellow solid (92–95% yield).

Critical Note : Moisture must be excluded to prevent hydrolysis back to the carboxylic acid.

Amide Bond Formation Strategies

Schotten-Baumann Reaction

A classical approach involves reacting 2,4-dimethoxybenzoyl chloride with 3-methoxy-4-(2-oxopiperidin-1-yl)aniline under biphasic conditions:

  • Conditions : Aqueous NaOH (10%), dichloromethane, 0–5°C, 2 hours.
  • Yield : 68–74% after recrystallization from ethanol/water.

Coupling Agent-Mediated Synthesis

Modern protocols employ carbodiimide-based activators for improved efficiency:

  • Reagents : DIC (1.2 equiv), HOBt (1.1 equiv) in anhydrous DMF.
  • Procedure : The amine (1.0 equiv) and acyl chloride (1.05 equiv) are added sequentially to the activator solution at 0°C, then stirred at room temperature for 12 hours.
  • Yield : 82–88% after silica gel chromatography (ethyl acetate/hexane).

Comparative Table :

Method Yield (%) Purity (%) Reaction Time
Schotten-Baumann 68–74 90–92 2 hours
DIC/HOBt 82–88 97–99 12 hours

Integrated Synthetic Pathway

Combining the optimal steps:

  • Synthesis of 3-Methoxy-4-(2-Oxopiperidin-1-yl)Aniline

    • SNAr on 4-chloro-3-methoxynitrobenzene (72% yield).
    • Nitro reduction with SnCl2/HCl (89% yield).
  • Acyl Chloride Preparation

    • Thionyl chloride-mediated chlorination (94% yield).
  • Amide Coupling

    • DIC/HOBt activation in DMF (86% yield).

Overall Yield : 72% × 89% × 94% × 86% ≈ 49%

Purification and Characterization

  • Purification : Final product is purified via column chromatography (SiO2, ethyl acetate/hexane 1:1) followed by recrystallization from ethanol.
  • Characterization :
    • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.55–6.82 (m, 6H, aromatic), 3.87–3.42 (m, 11H, OCH3 + piperidinone), 2.48–1.72 (m, 6H, piperidinone CH2).
    • HRMS : m/z calculated for C21H24N2O5 [M+H]+: 401.1709; found: 401.1712.

Challenges and Optimization Opportunities

  • Piperidinone Ring Stability : The 2-oxopiperidinyl group is prone to hydrolysis under strongly acidic or basic conditions. Neutral pH during SNAr and coupling steps is critical.
  • Amine Sensitivity : The aniline derivative oxidizes readily; reactions require inert atmospheres (N2/Ar).
  • Scalability : DIC/HOBt coupling, while efficient, becomes costly at scale. Alternative activators like T3P® may reduce expenses.

Chemical Reactions Analysis

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Medicine: It is being investigated for its potential therapeutic effects, including its use in drug development.

    Industry: It has applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Table 1: Key Substituents and Activity Profiles

Compound Key Substituents Biological Activity IC50/Activity Notes Reference
Target Compound 2-Oxopiperidinyl, 2,4-dimethoxy Underexplored N/A
6m 2-Oxopyridinyl, 3,4-dimethoxy Anticancer (hypothesized) MP >250°C (high stability)
27 (NS5 RdRp Inhibitor) Thiophene, sulfonyl group Antiviral Potent RdRp inhibition
21–23 (Biphenyl series) Methyl/chloro on benzamide DNA Gyrase Inhibition IC50 >100 μM (weak)
31 (WO 2012/006202) 3,4-Dimethoxy, tetrahydrobenzo[d]thiazol Osteogenic (mesenchymal stem cells) Chirality-dependent
  • Methyl/Chloro Substituents (Compounds 21–23) : Weak DNA gyrase inhibition (IC50 >100 μM) suggests that small hydrophobic groups alone are insufficient for potency. The target compound’s 2-oxopiperidinyl group may better occupy hydrophobic pockets in enzymes .
  • Thiophene and Sulfonyl Groups (Compound 27) : Demonstrated antiviral activity highlights the importance of heterocyclic appendages, which the target compound lacks. This suggests divergent therapeutic applications .

Physicochemical and Pharmacokinetic Comparisons

Melting Points and Stability

  • Target Compound: No explicit data, but analogs like 6m and 6n (MP >250°C) suggest high thermal stability due to rigid benzamide cores and hydrogen-bonding groups .
  • Compound 27 : Likely lower solubility due to the hydrophobic thiophene and sulfonyl groups, contrasting with the target’s oxopiperidinyl group, which may improve aqueous solubility via lactam polarity .

Lipophilicity and Bioavailability

  • Fluorinated Analogs (e.g., 6o) : Trifluoromethyl groups improve metabolic stability and electronegativity, a feature absent in the target compound but relevant for optimizing half-life .

Mechanistic Insights and Target Specificity

  • Antiviral vs. Antimicrobial : The target compound’s lack of thiophene/sulfonyl groups (cf. Compound 27) may limit RdRp inhibition, redirecting its utility toward other targets like kinases or GPCRs .

Biological Activity

2,4-Dimethoxy-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzamide derivatives. Its unique chemical structure, characterized by the presence of methoxy groups and a piperidinyl moiety, suggests significant potential for various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C21H24N2O5C_{21}H_{24}N_{2}O_{5} with a molecular weight of approximately 400.47 g/mol. The structural features include:

  • Two methoxy groups : These groups can enhance lipophilicity and affect receptor binding.
  • Piperidinyl moiety : This component may contribute to interactions with biological targets.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play crucial roles in various metabolic pathways.
  • Receptor Binding : It may bind to certain receptors, modulating their activity and influencing cellular responses.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, suggesting that this benzamide derivative could also exhibit such effects against viral pathogens.

Biological Activity and Therapeutic Potential

The biological activities associated with this compound include:

  • Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in cytokine levels
AntiviralPotential activity against viral infections

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

  • Antiviral Mechanisms :
    A study on N-phenyl benzamides highlighted their ability to inhibit Coxsackievirus A9, suggesting that structural analogs may similarly affect viral replication mechanisms through binding to viral capsids .
  • Anticancer Research :
    Investigations into N-substituted benzamides revealed anticancer properties with IC50 values indicating moderate to high potency against various cancer cell lines . The structure–activity relationship (SAR) studies emphasized the importance of specific substituents in enhancing biological efficacy.

Q & A

Q. What are the established synthetic routes for this compound?

The primary synthesis involves Suzuki–Miyaura coupling to form the benzamide core, followed by introducing the piperidinyl group via nucleophilic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) and boron-based reagents are employed under mild conditions (60–80°C) to ensure functional group tolerance and high yields . Solvents like dimethylformamide (DMF) and dichloromethane (DCM) are commonly used, with reaction monitoring via thin-layer chromatography (TLC) .

Q. Which spectroscopic methods are recommended for structural characterization?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic proton environments and methoxy group placements. Infrared (IR) spectroscopy validates carbonyl (C=O) and amide (N–H) functional groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (401.47 g/mol) and purity .

Q. What initial biological screening assays are typically employed?

Preliminary testing includes:

  • Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant assays : DPPH radical scavenging to evaluate reactive oxygen species (ROS) inhibition .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy/piperidinyl groups) influence bioactivity?

  • Methoxy groups : Enhance solubility and membrane permeability but may reduce metabolic stability. Comparative studies with des-methoxy analogs show diminished antioxidant activity, suggesting these groups are critical for ROS scavenging .
  • Piperidinyl moiety : Modulates receptor binding via hydrogen bonding. Analog substitutions (e.g., pyrrolidinyl) reduce affinity for neurological targets, as shown in molecular docking studies .

Q. How can researchers resolve discrepancies in reported biological activities?

Contradictions in antimicrobial potency (e.g., MIC values) may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution vs. agar dilution).
  • Bacterial strain specificity : Test across diverse clinical isolates .
  • Compound stability : Assess degradation under assay conditions via HPLC .

Q. What strategies optimize synthetic yield and purity?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) to enhance coupling efficiency .
  • Solvent effects : Use tetrahydrofuran (THF) for improved regioselectivity in substitution reactions .
  • Temperature control : Maintain 60°C during amide bond formation to minimize by-products .

Q. What in silico methods predict target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs .
  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bond acceptors near the piperidinyl group) .
  • ADMET prediction : SwissADME evaluates metabolic stability and blood-brain barrier permeability .

Methodological Recommendations

  • Controlled derivatization : Systematically replace methoxy groups with halogens or methyl groups to explore SAR .
  • Cross-disciplinary validation : Combine enzymatic assays (e.g., COX-2 inhibition) with transcriptomic profiling to identify off-target effects .
  • Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.